Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate
Description
Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is a heterocyclic compound featuring a quinoline core substituted with a pyridin-3-yl group at the 2-position and a piperazine-1-carboxylate moiety linked via a carbonyl group. This structure combines aromatic and nitrogen-rich systems, making it a candidate for diverse biological applications, including kinase inhibition and antimicrobial activity . The compound’s synthesis typically involves condensation reactions between functionalized quinoline derivatives and piperazine intermediates, often employing reductive amination or palladium-catalyzed coupling strategies .
Properties
Molecular Formula |
C22H22N4O3 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 4-(2-pyridin-3-ylquinoline-4-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H22N4O3/c1-2-29-22(28)26-12-10-25(11-13-26)21(27)18-14-20(16-6-5-9-23-15-16)24-19-8-4-3-7-17(18)19/h3-9,14-15H,2,10-13H2,1H3 |
InChI Key |
UGHMRAQBUYTHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-3-yl)quinoline-4-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then esterified with ethanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also involve purification steps such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The quinoline and pyridine moieties can intercalate with DNA, potentially inhibiting the activity of topoisomerases. The piperazine ring may also interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Piperazine carbamates (e.g., tert-butyl-protected analogs) show slower hepatic clearance due to steric hindrance from bulky substituents .
Biological Activity
Ethyl 4-{[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound characterized by its unique structural features, including a piperazine ring and heterocyclic moieties such as pyridine and quinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 414.46 g/mol. The presence of multiple heterocycles suggests diverse biological activity, making this compound a candidate for further pharmacological evaluation.
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3 |
| Molecular Weight | 414.46 g/mol |
| Structural Features | Piperazine, Quinoline, Pyridine |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The quinoline and pyridine moieties are often associated with pharmacological effects such as inhibition of specific enzymes or receptors involved in bacterial growth. For instance, derivatives containing these functional groups have shown effectiveness against various gram-positive and gram-negative bacteria, including resistant strains.
Anticancer Activity
Studies have highlighted the anticancer potential of quinoline derivatives, with evidence suggesting that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have demonstrated that similar compounds can significantly reduce the viability of cancer cell lines, indicating potential for development as anticancer agents.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. Research into related structures has shown that they can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary studies suggest that this compound may exhibit similar inhibitory effects, warranting further investigation into its therapeutic applications for inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessing the antimicrobial activity of quinoline derivatives found that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Potential : In vitro tests on derivatives showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
- Inflammation Studies : Research on similar compounds demonstrated COX inhibition with IC50 values lower than those of standard anti-inflammatory drugs like ibuprofen . This suggests that this compound could be an effective anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
